Methyl 4-amino-3,5-dimethylbenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-3,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSRTLJLMXSRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452524 | |
| Record name | Methyl 4-amino-3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3095-48-5 | |
| Record name | Benzoic acid, 4-amino-3,5-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3095-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Amino 3,5 Dimethylbenzoate
Precursor Synthesis and Functionalization Routes
The creation of methyl 4-amino-3,5-dimethylbenzoate often begins with a less functionalized precursor, which is then modified through a series of chemical reactions to introduce the required amino and methyl ester groups in the correct positions.
A common and effective strategy involves the nitration of a suitable precursor, methyl 3,5-dimethylbenzoate (B1240308), followed by the reduction of the newly introduced nitro group to an amine. This two-step process is a fundamental approach in aromatic chemistry.
The introduction of a nitro group (NO₂) onto the aromatic ring of methyl 3,5-dimethylbenzoate is an electrophilic aromatic substitution reaction. The standard reagent for this transformation is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.orgsavemyexams.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comnih.gov
The directing effects of the substituents on the benzene (B151609) ring guide the position of nitration. The two methyl groups at positions 3 and 5 are activating and ortho-, para-directing. The methyl ester group at position 1 is deactivating and meta-directing. The combined influence of these groups strongly favors the introduction of the nitro group at the 4-position, which is ortho to both methyl groups and para to the ester's meta-directing influence, leading to the formation of methyl 4-nitro-3,5-dimethylbenzoate. The reaction is typically performed at low temperatures, often using an ice bath to control the exothermic nature of the reaction and prevent over-nitration. savemyexams.com
Table 1: Typical Conditions for Nitration of Methyl Benzoate (B1203000) Analogues
| Parameter | Condition | Source(s) |
|---|---|---|
| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | rsc.orgsavemyexams.com |
| Role of H₂SO₄ | Catalyst to generate nitronium ion (NO₂⁺) | aiinmr.com |
| Temperature | Low temperature, controlled with an ice bath (e.g., below 6-15°C) | savemyexams.comchemicalbook.com |
| Work-up | Pouring the reaction mixture onto crushed ice to precipitate the product | savemyexams.com |
Once methyl 4-nitro-3,5-dimethylbenzoate is synthesized, the next step is the reduction of the nitro group to an amino group (-NH₂). Several methods are effective for this transformation.
Catalytic hydrogenation is a widely used and clean method. This involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and efficient catalyst for this purpose. researchgate.net The reaction is typically carried out in a solvent such as methanol (B129727) at a slightly elevated temperature. researchgate.net
Table 2: Conditions for Catalytic Hydrogenation of a Nitro-Benzoate Derivative
| Parameter | Condition | Source(s) |
|---|---|---|
| Reducing Agent | Hydrogen Gas (H₂) | researchgate.net |
| Catalyst | 10% Palladium on Carbon (Pd/C) | researchgate.net |
| Solvent | Water or Methanol | researchgate.net |
| Temperature | 50 °C | researchgate.net |
| Pressure | 3.5 bar | researchgate.net |
An alternative, classical method for nitro group reduction involves the use of a metal in acidic conditions, such as iron powder with hydrochloric acid (HCl) or acetic acid. This method is robust, though the work-up procedure can be more complex due to the formation of iron salts.
An alternative synthetic route starts with the pre-existing 4-amino-3,5-dimethylbenzoic acid. The challenge then becomes the conversion of the carboxylic acid group into a methyl ester without affecting the amino group.
The direct conversion of a carboxylic acid to an ester is known as esterification. Several methods can be employed.
One effective method involves the use of thionyl chloride (SOCl₂) in methanol. The thionyl chloride first reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate then readily reacts with methanol to produce the final methyl ester. sigmaaldrich.com This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the thionyl chloride and the acyl chloride intermediate.
Another common method is Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of the alcohol (methanol in this case) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.netresearchgate.net The reaction is reversible, and the excess alcohol is used to drive the equilibrium towards the formation of the ester. A study on the synthesis of methyl 4-amino-3-methylbenzoate, a closely related compound, utilized methanol for the esterification of the corresponding carboxylic acid.
Table 3: Common Esterification Methods
| Method | Reagents | Key Features | Source(s) |
|---|---|---|---|
| Thionyl Chloride | Thionyl Chloride (SOCl₂), Methanol | Forms a reactive acyl chloride intermediate; requires anhydrous conditions. | sigmaaldrich.com |
| Fischer-Speier | Methanol, Acid Catalyst (e.g., H₂SO₄) | Reversible reaction; uses excess alcohol to favor product formation. | researchgate.netresearchgate.net |
| DMTMM Coupling | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM), N-methylmorpholine, Methanol | A coupling agent that facilitates ester formation under mild conditions. | |
Information regarding a specific multi-step synthetic sequence starting from 2,6-dimethylanilinium (B14323929) chloride and proceeding through iodination, tosylation, cyanation, and hydrolysis to yield 4-amino-3,5-dimethylbenzoic acid could not be located in the surveyed literature. While such multi-step syntheses are fundamental to organic chemistry for building complex molecules from simpler starting materials, the specific pathway as outlined does not appear to be a documented route for this particular compound.
Derivatization from 4-Amino-3,5-Dimethylbenzoic Acid
Reaction Mechanisms in the Synthesis of this compound
The synthesis of this compound involves a series of well-established reaction mechanisms.
Friedel-Crafts Alkylation: In the dimethylation step, the Lewis acid catalyst (AlCl₃) activates the methyl halide (CH₃Cl) to generate a highly electrophilic species, essentially a methyl carbocation (CH₃⁺) or a polarized complex. The electron-rich benzene ring of the 4-acetamidobenzoic acid then acts as a nucleophile, attacking the electrophile. The acetamido group is an ortho-, para-directing group, and since the para position is already occupied, it directs the incoming methyl groups to the ortho positions (3 and 5). The reaction proceeds via a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A proton is then eliminated from the ring to restore aromaticity, yielding the dimethylated product. This process is repeated to introduce the second methyl group.
Fischer-Speier Esterification: This acid-catalyzed esterification follows a nucleophilic acyl substitution mechanism.
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic attack by methanol: The oxygen atom of methanol acts as a nucleophile and attacks the electrophilic carbonyl carbon.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, eliminating a molecule of water.
Deprotonation: The protonated ester is then deprotonated by a weak base (such as another molecule of methanol or the conjugate base of the acid catalyst) to yield the final methyl ester and regenerate the acid catalyst. researchgate.net
Hydrolysis of the Amide (Deprotection): In the final deprotection step, if acid-catalyzed, the amide oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. The resulting tetrahedral intermediate undergoes proton transfer and elimination of the amine to form the carboxylic acid (in this case, the amino group is reformed) and the acetyl cation, which is then neutralized. If base-catalyzed, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon, and the resulting tetrahedral intermediate collapses to reform the carbonyl, expelling the amide anion which is then protonated by water.
Industrial-Scale Synthesis Optimization and Purity Control
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization to maximize yield, ensure high purity, and maintain cost-effectiveness.
Optimization Strategies:
Catalyst Selection and Loading: For the Friedel-Crafts alkylation, while AlCl₃ is a classic choice, alternative solid acid catalysts could be explored for easier separation and reduced environmental impact. In esterification, while mineral acids are effective, solid acid catalysts like ion-exchange resins or zeolites can offer advantages in terms of reusability and reduced corrosion. mdpi.com The optimal catalyst loading needs to be determined to ensure a high reaction rate without causing excessive side reactions.
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For instance, in Fischer esterification, the reaction is an equilibrium process. To drive the reaction towards the product, an excess of methanol is typically used, and the water formed as a byproduct may be removed by azeotropic distillation. researchgate.net On an industrial scale, continuous flow reactors might be employed to improve control over reaction parameters and enhance productivity compared to batch processes.
Solvent Selection: The choice of solvent is crucial for ensuring good solubility of reactants and facilitating the reaction. For industrial applications, factors like solvent toxicity, flammability, cost, and ease of recovery are paramount.
Purity Control:
Minimizing Byproducts: In the alkylation step, controlling the stoichiometry of the methylating agent is essential to avoid over-alkylation. In the esterification, preventing side reactions such as ether formation from the alcohol is important.
Purification Techniques: While laboratory-scale purification often relies on chromatography, this is generally not feasible for large-scale production. sciencemadness.org Industrial purification methods for aminobenzoate esters typically involve:
Crystallization: This is a primary method for purifying solid products. The choice of solvent is critical to achieve high recovery of the pure compound.
Distillation: If the product is a liquid or has a suitable boiling point, fractional distillation under reduced pressure can be an effective purification method.
Washing and Extraction: Aqueous washing steps can be used to remove water-soluble impurities, such as residual acid catalyst or salts. The pH of the aqueous phase can be adjusted to selectively extract acidic or basic impurities. For example, after esterification, a wash with a weak base like sodium bicarbonate can neutralize and remove the acid catalyst. chemicalbook.com
Table 2: Industrial-Scale Process Considerations
| Parameter | Optimization/Control Strategy | Rationale |
| Yield | Use of excess methanol in esterification, removal of water byproduct. | Drives the equilibrium of the Fischer esterification to the product side. |
| Purity | Controlled addition of alkylating agent, use of specific catalysts. | Minimizes the formation of over-alkylated and other byproducts. |
| Separation | Use of solid acid catalysts, crystallization instead of chromatography. | Facilitates easier product isolation and reduces solvent waste. |
| Cost | Catalyst recycling, solvent recovery, use of continuous flow processes. | Reduces raw material consumption and improves process efficiency. |
Synthesis of Structurally Related Methyl Benzoate Derivatives for Comparative Studies
The synthesis of structurally related methyl benzoate derivatives is crucial for comparative studies, allowing for the investigation of how different substituents on the aromatic ring affect the chemical and physical properties of the molecule.
Methyl 4-amino-3-methylbenzoate: The synthesis of this compound can be achieved by the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid. orgsyn.org The nitro group is selectively reduced to an amino group using a catalyst like palladium on carbon (Pd/C) and hydrogen gas. orgsyn.org The resulting 4-amino-3-methylbenzoic acid is then esterified with methanol in the presence of an acid catalyst.
Ethyl 4-amino-3-methylbenzoate: A detailed procedure for the synthesis of the ethyl ester analog is available in Organic Syntheses. google.com It involves the ortho-alkylation of ethyl 4-aminobenzoate (B8803810) (benzocaine). This is achieved by reacting benzocaine (B179285) with tert-butyl hypochlorite (B82951) followed by dimethyl sulfide (B99878) to introduce a methylthiomethyl group at the 3-position. This intermediate is then desulfurized using Raney nickel to yield ethyl 4-amino-3-methylbenzoate. google.com
Methyl 4-(dimethylamino)-3,5-dimethoxybenzoate: A patented process for this compound starts with the bromination of p-aminobenzoic acid to give 4-amino-3,5-dibromobenzoic acid. This is followed by a copper-catalyzed reaction with an alkali methylate to replace the bromine atoms with methoxy (B1213986) groups. The resulting 4-amino-3,5-dimethoxybenzoic acid is then methylated at the amino group using dimethyl sulfate (B86663) to yield the final product.
These comparative syntheses highlight the versatility of synthetic strategies that can be employed to access a range of substituted methyl benzoates. The choice of starting material and reaction sequence is dictated by the desired substitution pattern on the aromatic ring.
Table 3: Comparison of Synthetic Methods for Related Methyl Benzoate Derivatives
| Compound | Starting Material | Key Reaction Steps | Reference |
| Methyl 4-amino-3-methylbenzoate | 3-Methyl-4-nitrobenzoic acid | 1. Catalytic hydrogenation of the nitro group. 2. Fischer-Speier esterification. | orgsyn.org |
| Ethyl 4-amino-3-methylbenzoate | Ethyl 4-aminobenzoate | 1. Introduction of a methylthiomethyl group at the 3-position. 2. Desulfurization with Raney nickel. | google.com |
| Methyl 4-(dimethylamino)-3,5-dimethoxybenzoate | p-Aminobenzoic acid | 1. Bromination. 2. Copper-catalyzed methoxylation. 3. N-methylation. |
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
For Methyl 4-amino-3,5-dimethylbenzoate, ¹H NMR and ¹³C NMR spectra offer unambiguous confirmation of its molecular structure. The number of signals, their chemical shifts (positions in the spectrum), and their splitting patterns (multiplicity) all contribute to a complete structural assignment.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | ~7.5 | Singlet |
| NH₂ | ~4.0 | Broad Singlet |
| OCH₃ | ~3.8 | Singlet |
| Ar-CH₃ | ~2.2 | Singlet |
Note: These are approximate values and can vary based on the solvent and instrument used.
Proton NMR (¹H NMR) Analysis of Aromatic Protons and Methyl Groups
In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons present in the molecule. The aromatic protons, being in a unique chemical environment, typically appear as a singlet in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. wisc.edu The exact chemical shift is influenced by the electron-donating amino group and the electron-withdrawing ester group.
The two methyl groups attached to the aromatic ring are chemically equivalent and thus give rise to a single, sharp signal. Similarly, the three protons of the methyl ester group also produce a distinct singlet. The protons of the amino (NH₂) group often appear as a broad singlet, and its chemical shift can be variable depending on factors like solvent and concentration. The integration of these signals, which corresponds to the relative number of protons, further confirms the structure. For instance, the ratio of aromatic protons to methyl protons to ester protons would be consistent with the molecular formula.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Purity Determination
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is extensively used to assess the purity of chemical compounds like this compound. bldpharm.com
In a reversed-phase HPLC method, a nonpolar stationary phase is used with a polar mobile phase. When a sample of this compound is injected, it travels through the column and is separated from any impurities. The time it takes for the compound to elute from the column is known as its retention time, which is a characteristic property under specific chromatographic conditions. A pure sample will ideally show a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for quantitative analysis. The presence of other peaks would indicate impurities, and their peak areas can be used to determine their relative concentrations. researchgate.net
While this compound itself is not chiral, HPLC with a chiral stationary phase can be employed to determine the enantiomeric purity of related chiral compounds or derivatives that might be synthesized from it. researchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy for Monitoring Synthesis Processes
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying functional groups within a molecule and for monitoring the progress of a chemical reaction. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.
Key expected vibrational frequencies include:
N-H stretching from the amino group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.
C-H stretching from the aromatic and methyl groups, observed around 2850-3100 cm⁻¹.
C=O stretching from the ester group, a strong, sharp band usually found between 1700-1730 cm⁻¹.
C=C stretching from the aromatic ring, which gives rise to several bands in the 1450-1600 cm⁻¹ region.
C-N stretching from the amino group, typically in the 1250-1360 cm⁻¹ range.
C-O stretching from the ester group, which will show bands in the 1000-1300 cm⁻¹ region.
During the synthesis of this compound, for instance, from the corresponding carboxylic acid, FT-IR can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester. researchgate.net This allows for real-time tracking of the reaction's progress towards completion.
X-ray Crystallography of Related Benzoate (B1203000) Compounds
Studies on substituted benzoates reveal that the carboxylate group is often not perfectly coplanar with the phenyl ring. mdpi.com The planarity of the molecule can be influenced by intramolecular hydrogen bonding and crystal packing forces. For example, in the crystal structure of a related aminobenzoate, intermolecular hydrogen bonds link the molecules into chains, which contributes to the stability of the crystal lattice. researchgate.net These studies of analogous structures provide a robust model for understanding the solid-state conformation of this compound. The analysis of crystal packing in related compounds also sheds light on potential intermolecular interactions, such as π-π stacking of the benzene (B151609) rings, which can influence the physical properties of the solid material. nih.gov
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic nature of a molecule. orientjchem.orgresearchgate.net These methods compute the electron wave functions and energy of a molecule, which in turn allows for the prediction of various chemical and physical properties. orientjchem.orgnih.gov For Methyl 4-amino-3,5-dimethylbenzoate, DFT calculations would be performed using a program like Gaussian 09 with a specific basis set, such as B3LYP/6-311G+(d,p), to optimize the molecule's geometry to its most stable energetic state. orientjchem.org
From the optimized structure, a range of electronic properties can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. Other key descriptors derived from DFT include ionization potential, electron affinity, electronegativity, and the molecular electrostatic potential (MEP). The MEP map visually represents the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other entities, such as protein receptors. orientjchem.org
Illustrative Electronic Properties via DFT
| Property | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest empty electron orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Indicates chemical reactivity and stability. |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the protein or receptor). nih.govyoutube.com This method is central to structure-based drug design. nih.gov For this compound, docking simulations would be used to screen its potential to bind to various protein targets, thereby identifying its potential as a therapeutic inhibitor. nih.gov
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, whose structure is often obtained from the Protein Data Bank (PDB). nottingham.ac.uk Using software such as AutoDock or Glide, the ligand is placed into the protein's binding site, and its conformation is sampled to find the most stable binding mode. nih.govnih.gov
The output of a docking simulation is a scoring function that estimates the binding affinity, often expressed in kcal/mol. nih.gov A lower (more negative) binding energy suggests a more stable and favorable interaction. Beyond this score, the analysis focuses on the specific interactions between the ligand and the amino acid residues in the protein's binding pocket. These can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying these interactions is crucial for understanding the mechanism of binding and for guiding future modifications to the ligand to improve its potency and selectivity. rsc.org
Illustrative Molecular Docking Results
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase X (e.g., 4JPS) | -8.2 | ASP150, LYS72 | Hydrogen Bond |
| VAL55, ILE148 | Hydrophobic | ||
| Protease Y (e.g., 6LU7) | -7.5 | GLU166, ASN142 | Hydrogen Bond |
Molecular Dynamics (MD) Simulations for Complex Stability
Following molecular docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted protein-ligand complex over time. nih.govresearchgate.net MD simulations model the natural movements and conformational changes of the complex by calculating the forces between atoms and integrating Newton's laws of motion. researchgate.net This provides a more dynamic and realistic view compared to the static picture from docking.
By running simulations for several nanoseconds, researchers can observe whether the ligand remains stably bound in its predicted orientation or if it shifts or disassociates. nih.gov Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. researchgate.net These simulations are critical for validating docking results and confirming that the predicted binding mode is maintained in a dynamic environment. nih.govnih.gov
In Silico Prediction of Pharmacokinetic Profiles
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico tools have become essential for predicting these properties early in the drug discovery process. mdpi.comnih.gov
ADMET prediction involves using computational models to estimate how a compound will behave in the body. mdpi.com Various web servers and software packages, such as ADMETlab, pKCSM, and SwissADME, use quantitative structure-activity relationship (QSAR) models to predict a wide range of properties based solely on the molecule's structure. mdpi.comresearchgate.net
For this compound, these tools would predict parameters like human intestinal absorption (HIA), permeability through Caco-2 cells (an indicator of gut wall permeability), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and potential toxicity (e.g., AMES test for mutagenicity and hepatotoxicity). researchgate.net These predictions help identify potential liabilities that could lead to poor efficacy or adverse effects. nih.gov
Illustrative ADMET Profile
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption (HIA) | >90% | Well absorbed from the gut. |
| Caco-2 Permeability | High | Likely to cross the intestinal wall. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the brain, potentially reducing CNS side effects. |
| Plasma Protein Binding (PPB) | ~85% | Moderately bound to plasma proteins. |
| AMES Toxicity | Negative | Not predicted to be mutagenic. |
A critical aspect of a drug's metabolism is its interaction with the Cytochrome P450 (CYP) family of enzymes, which are responsible for breaking down most drugs. pharmtech.com In silico models can predict whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Predicting these interactions is vital because inhibition of a CYP enzyme can lead to dangerous drug-drug interactions (DDIs) by altering the metabolism of co-administered drugs. pharmtech.com Machine learning algorithms are often used to build these predictive models, trained on large datasets of known substrates and inhibitors. nih.gov
Scaffold Analysis and Computational Approaches in Medicinal Chemistry
The concept of molecular scaffolds is a cornerstone of medicinal chemistry, providing a systematic way to organize and analyze the core structures of bioactive compounds. nih.govacs.org A scaffold is generally understood to be the central framework of a molecule, composed of its ring systems and the linkers that connect them. researchgate.net This approach allows chemists to move beyond the study of individual compounds and instead investigate entire families of molecules that share a common core, facilitating the identification of structure-activity relationships and the prediction of biological activities. nih.govacs.org
Generation and Classification of Molecular Scaffolds
The generation of molecular scaffolds from a given compound is a computational process that involves stripping away the side chains to isolate the core cyclic systems. researchgate.net One of the most widely used methods for this is the Bemis-Murcko framework, which defines a scaffold by retaining the ring systems and the atoms that link them together. researchgate.net This process creates a hierarchical representation of molecules, allowing for their systematic classification. nih.gov
For this compound, the molecular scaffold would be the central benzene (B151609) ring. The amino, methyl, and methyl carboxylate groups would be considered substituents or side chains.
Table 1: Scaffold Generation for this compound
| Molecule | Structure | Molecular Scaffold | Scaffold Structure |
| This compound | C₁₀H₁₃NO₂ | Benzene | C₆H₆ |
Molecular scaffolds can be classified based on various criteria, including their complexity, the number and type of ring systems, and their prevalence in known bioactive compounds. The benzene scaffold of this compound is a simple, single aromatic ring, a common and privileged scaffold in medicinal chemistry.
Classification of scaffolds can be further refined by considering their "skeletons," where all atoms in the cyclic system are converted to sp³ carbons and all bonds to single bonds, providing a more abstract representation of the core structure. researchgate.net
Scaffold Hopping Strategies in Drug Discovery
Scaffold hopping is a powerful computational strategy in drug discovery that aims to identify novel molecular scaffolds with similar biological activity to a known active compound but with different core structures. nih.gov This technique is particularly useful for generating new intellectual property, improving a compound's pharmacokinetic properties, or overcoming metabolic liabilities. tmu.edu.twrsc.orgnih.gov The fundamental principle is to replace the central scaffold of a molecule while preserving the spatial arrangement of key functional groups responsible for biological activity. rsc.org
Several computational approaches can be employed for scaffold hopping, ranging from simple isosteric replacements to more complex, topology-based methods. nih.gov Common strategies include:
Heterocycle Replacements: A prevalent strategy involves substituting one ring system for another. nih.gov For a molecule with a benzene scaffold like this compound, this could involve replacing the benzene ring with various five- or six-membered aromatic or non-aromatic heterocyclic rings. This can alter the compound's electronic properties, solubility, and metabolic stability while maintaining the necessary geometry for biological activity. rsc.org
Ring Opening or Closure: This strategy involves modifying the flexibility of a molecule by either breaking a ring to create a more flexible linear system or closing a chain to form a new ring system. nih.gov This can be a useful approach for improving a compound's drug-like properties. nih.gov
Topology-Based Hopping: More advanced methods use abstract representations of molecular topology to identify scaffolds that can present the key functional groups in a similar three-dimensional arrangement, even if the underlying chemical structure is significantly different. nih.gov
The application of these strategies to the scaffold of this compound could lead to the discovery of novel compounds with potentially improved therapeutic profiles. Computational tools and software are instrumental in this process, enabling the virtual screening of large libraries of scaffolds to identify promising candidates for synthesis and biological evaluation. tmu.edu.twnih.gov
Table 2: Potential Scaffold Hopping Strategies for a Benzene Scaffold
| Original Scaffold | Strategy | Potential New Scaffolds | Rationale |
| Benzene | Heterocycle Replacement | Pyridine, Pyrimidine, Thiophene, Furan | To modulate electronic properties, improve solubility, and alter metabolic pathways. rsc.org |
| Benzene | Ring Opening | Substituted hexatrienes or similar acyclic systems | To increase molecular flexibility and explore different conformational spaces. nih.gov |
| Benzene | Topology-Based Hopping | Bicyclic or more complex ring systems | To identify novel chemotypes with similar pharmacophoric features. nih.gov |
Applications in Medicinal and Biological Chemistry
Role as a Key Intermediate and Molecular Scaffold for Complex Molecules
Methyl 4-amino-3,5-dimethylbenzoate serves as a crucial starting material for the synthesis of more complex molecular architectures, particularly those containing heterocyclic ring systems that are prevalent in many pharmaceuticals.
The benzimidazole (B57391) nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets. The synthesis of benzimidazole derivatives often involves the condensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid. While direct synthesis from this compound is not explicitly detailed in the provided search results, the general principle involves the reaction of a diamine precursor, which could potentially be derived from it, with a suitable cyclizing agent. The resulting benzimidazole core can then be further modified to create a library of compounds for screening against various diseases. mdpi.comnih.govnih.gov
The amino group of this compound is a key functional group that can participate in cyclization reactions. In principle, following the conversion to a suitable diamine derivative, it can react with various aldehydes or carboxylic acids to form heterocyclic structures. For instance, reaction with an aldehyde would typically yield a Schiff base intermediate, which can then undergo intramolecular cyclization to form a fused ring system. Similarly, reaction with a carboxylic acid or its derivative, often under dehydrating conditions, can lead to the formation of an amide bond followed by cyclization. google.com
Investigation of Potential Biological Activities
Preliminary studies have begun to explore the biological potential of compounds derived from structures related to this compound.
While direct studies on the anti-inflammatory activity of this compound itself are not prevalent in the provided search results, the broader class of benzimidazole derivatives has shown promise in this area. Some benzimidazole-containing compounds have been found to exhibit anti-inflammatory properties, suggesting that derivatives of this compound could be promising candidates for further investigation. nih.govnih.gov
The development of novel anticancer agents is a significant area of research. Although specific studies on the anticancer effects of this compound derivatives on glioblastoma cells were not identified in the search results, the benzimidazole scaffold is a component of some known anticancer agents. mdpi.com
The inhibition of cancer cell proliferation is a primary mechanism of action for many chemotherapeutic drugs. The evaluation of novel compounds for their ability to halt the growth of cancer cell lines is a standard in vitro screening method. While there is no specific data in the provided search results on the antiproliferative effects of this compound derivatives, this would be a logical step in assessing their potential as anticancer agents.
Anticancer Activity (e.g., in vitro studies on glioblastoma cells)
Cytotoxicity Profiles
While specific cytotoxicity data for this compound is not extensively documented in publicly available research, the broader class of 4-aminobenzoic acid (PABA) derivatives has been the subject of cytotoxic evaluations. nih.govnih.gov For instance, Schiff bases derived from PABA have demonstrated notable cytotoxicity against the HepG2 cancer cell line, with some derivatives exhibiting IC50 values of 15.0 µM or greater. nih.govresearchgate.net
Furthermore, studies on various alkyl derivatives of 4-aminobenzoic acid have revealed their potential as anticancer agents. nih.gov One such derivative, compound 20 , displayed significant inhibitory properties against the NCI-H460 lung cancer cell line with an IC50 value of 15.59 µM, which is more potent than the control drug, cisplatin (B142131) (IC50 21.00 µM). nih.gov Research on methyl benzoate (B1203000) and its analogs has also explored their cytotoxic effects on hepatocellular carcinoma cells. nih.gov Cinnamic derivatives, in particular, were found to be more potent than free caffeic acid, with methyl 3,4-dihydroxycinnamate being the most active, showing an IC50 of 109.7 µM. nih.gov
Table 1: Cytotoxicity of Selected 4-Aminobenzoic Acid Derivatives and Analogs
| Compound/Derivative | Cell Line | IC50 Value (µM) | Source |
| PABA-derived Schiff bases | HepG2 | ≥ 15.0 | nih.govresearchgate.net |
| Compound 20 (an alkyl derivative of PABA) | NCI-H460 | 15.59 | nih.gov |
| Cisplatin (Control) | NCI-H460 | 21.00 | nih.gov |
| Methyl 3,4-dihydroxycinnamate | Hep3B | 109.7 | nih.gov |
Mechanism of Action at the Molecular Level
Hydrogen Bonding Interactions with Biological Molecules
The molecular structure of aminobenzoate derivatives allows for significant hydrogen bonding, a key factor in their interaction with biological targets. While a crystal structure for this compound is not available, analysis of the closely related compound, Methyl 4-amino-3-methyl-benzoate , provides valuable insights. nih.govresearchgate.net In this molecule, the amino group and the ester functional group are pivotal in forming intermolecular hydrogen bonds. nih.govresearchgate.net Specifically, intermolecular N-H···O hydrogen bonds link the molecules into chains. nih.govresearchgate.net It is plausible that this compound engages in similar hydrogen bonding patterns, with the amino group acting as a hydrogen bond donor and the carbonyl oxygen of the ester group acting as an acceptor. Such interactions are critical for the binding of small molecules to the active sites of proteins and other biological macromolecules. acs.org
Role of Ester Hydrolysis in Biological Activity
The ester group in compounds like this compound is susceptible to hydrolysis by esterases present in the body, a process that can significantly impact their biological activity. nih.gov Ester-containing drugs are often considered prodrugs, where the ester is cleaved to release the active carboxylic acid form. nih.gov The rate of this hydrolysis is influenced by the nature of the alcohol and acid moieties of the ester. nih.gov For instance, in a study of homologous benzoate esters, methyl benzoate demonstrated higher metabolic stability in rat plasma compared to ethyl, n-propyl, and n-butyl benzoates. nih.gov This suggests that the methyl ester of 4-amino-3,5-dimethylbenzoic acid might also possess a degree of stability against enzymatic hydrolysis. The breakdown of ester local anesthetics to para-aminobenzoic acid (PABA) is a known phenomenon. wikipedia.org The biological activity of this compound could therefore be attributed to the parent compound, its hydrolyzed carboxylic acid metabolite, or both.
Application as a Biochemical Probe in Research
Currently, there is no available literature describing the use of this compound specifically as a biochemical probe. However, the general structure of 4-aminobenzoic acid derivatives lends itself to such applications. nih.gov For example, PABA-based compounds have been developed for diagnostic tests of the gastrointestinal tract. mdpi.com The amino and carboxyl groups provide handles for chemical modification, such as the introduction of fluorescent tags or reactive groups, which could enable its use in studying biological systems.
Enzymatic Stability and Metabolic Considerations for Derivatives
The enzymatic stability of ester-containing compounds is a critical factor in their development as drugs. nih.gov Carboxylesterases are the primary enzymes responsible for the hydrolysis of ester-containing drugs. nih.gov A study on methyl 4-aminobenzoate (B8803810) derivatives investigated their inhibitory effects on glutathione (B108866) reductase (GR) and glutathione S-transferase (GST), two key enzymes in cellular detoxification. nih.gov This indicates that aminobenzoate derivatives can interact with and be metabolized by important enzyme systems. The metabolic fate of methylbenzoates has also been studied in microorganisms like Pseudomonas putida, where they are processed through specific metabolic pathways. asm.org In plants, the folate precursor p-aminobenzoate is predominantly found as a glucose ester, which is thought to be a storage form, highlighting a different metabolic consideration in other organisms. nih.gov
Design and Synthesis of Novel Derivatives for Enhanced Biological Activity
The modification of the 4-aminobenzoic acid scaffold is a common strategy in medicinal chemistry to enhance biological activity. nih.govresearchgate.net For example, a series of alkyl derivatives of 4-aminobenzoic acid were synthesized and evaluated for their anticancer properties, leading to the identification of a compound with greater potency than cisplatin against a lung cancer cell line. nih.gov The synthesis of these derivatives often involves the alkylation of the amino and/or carboxylic acid groups of PABA. nih.gov
In another approach, the synthesis of novel amino and acetamidoaurones with antimicrobial activities has been reported, demonstrating how the core structure can be elaborated to target different therapeutic areas. nih.gov The synthesis of derivatives of Methyl 4-amino-3-methylbenzoate has also been described as an intermediate step in the production of other pharmaceutically active compounds. chemicalbook.comgoogle.com Structure-activity relationship (SAR) studies on derivatives of related scaffolds like quinazolin-4(3H)-one have shown that modifications at specific positions of the ring system are crucial for their biological activity. researchgate.net These examples underscore the potential for designing and synthesizing novel derivatives of this compound with improved therapeutic profiles.
Applications in Materials Science and Polymer Chemistry
Utilization in the Development of Novel Polymers
While direct, extensive research on the synthesis of novel polymers solely from Methyl 4-amino-3,5-dimethylbenzoate is not widely published, the structural characteristics of this compound strongly suggest its potential as a valuable monomer. Aromatic amines and their derivatives are fundamental precursors in the synthesis of high-performance polymers such as polyimides and polyamides. The presence of the primary amine group on the benzene (B151609) ring allows this compound to react with dianhydrides or diacyl chlorides to form these robust polymer chains. The dimethyl substitution on the aromatic ring can enhance the solubility and processability of the resulting polymers, a common strategy to overcome the often intractable nature of rigid aromatic polymers.
Furthermore, the ester group offers a site for further chemical modification, either in the monomer itself before polymerization or on the resulting polymer, allowing for the introduction of additional functionalities.
Tailored Modifications for Enhanced Material Performance
The modification of existing polymers with this compound or its derivatives can lead to significant improvements in material performance. One key area of application is its use as a chain extender in polyurethanes. In polyurethane synthesis, diamines are often used to build molecular weight and introduce hard segments into the polymer structure, which can enhance properties like thermal stability and mechanical strength. While specific studies on this compound as a chain extender are not prominent, the use of structurally similar aromatic diamines for this purpose is well-documented.
The incorporation of the bulky, substituted aromatic structure of this compound can be hypothesized to improve the thermal and dimensional stability of the modified polymers.
Incorporation into Polymer Matrices for Specific Applications
The properties of this compound make it a suitable additive and reactive component in various polymer formulations, particularly in coatings and adhesives.
In the realm of coatings and adhesives, particularly those based on epoxy resins, aromatic amines play a crucial role as curing agents. The amine functionality of this compound can react with the epoxide groups of the resin, leading to cross-linking and the formation of a durable, three-dimensional network. This curing process is fundamental to the performance of epoxy-based systems.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Methyl 4-amino-3,5-dimethylbenzoate, and how can reaction conditions be optimized?
- Methodology : A common approach involves condensation reactions using substituted benzaldehyde derivatives. For example, refluxing 4-amino-3,5-dimethylbenzoic acid derivatives with methanol in the presence of glacial acetic acid as a catalyst under ethanol solvent can yield the ester . Optimization may involve adjusting molar ratios, reaction time (e.g., 4–6 hours), and temperature (e.g., 60–80°C) to improve yield.
- Key Parameters :
| Parameter | Typical Range | Reference |
|---|---|---|
| Solvent | Absolute ethanol | |
| Catalyst | Glacial acetic acid | |
| Reaction Time | 4–6 hours |
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of analytical techniques:
- Melting Point : Compare observed values (e.g., ~161°C) with literature data .
- NMR Spectroscopy : Analyze H and C NMR spectra for characteristic peaks (e.g., methyl ester signals at δ ~3.8–3.9 ppm, aromatic protons at δ ~6.5–7.5 ppm) .
- HPLC/MS : Confirm molecular weight (179.216 g/mol) and assess purity (>98%) .
Advanced Research Questions
Q. How can crystallographic phase annealing (e.g., SHELX-90) resolve structural ambiguities in this compound derivatives?
- Methodology : Implement direct methods in SHELX-90 for phase determination, particularly for larger structures. Phase annealing algorithms improve the likelihood of solving crystal structures by optimizing negative quartet relations and refining hydrogen-bonding networks . For derivatives with halogen substituents (e.g., bromine), heavy-atom methods may enhance resolution .
- Case Study : A related triazine-benzoate derivative required simulated annealing to resolve overlapping signals in its H NMR spectrum, highlighting the need for advanced computational refinement .
Q. What strategies address contradictions in reaction yields when synthesizing halogenated analogs of this compound?
- Methodology : Compare synthetic routes for halogenated derivatives (e.g., bromo or chloro substituents). For example:
| Halogenation Method | Yield (%) | Key Observations | Reference |
|---|---|---|---|
| Direct Bromination | 60–70 | Requires inert atmosphere | |
| Chlorophenoxy Coupling | 40–50 | Sensitive to solvent polarity |
- Analysis : Lower yields in chlorophenoxy coupling may arise from steric hindrance or competing side reactions. Solvent polarity adjustments (e.g., switching from ethanol to DMF) and stepwise purification (e.g., column chromatography) can mitigate issues .
Q. How can DFT calculations predict the bioactivity of this compound analogs?
- Methodology : Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and hydrogen-bonding interactions. For example, analogs like 4-(dimethylamino)benzohydrazide showed strong correlation between computed lattice energies and experimental stability . Apply similar methods to predict enzyme-binding affinities or antimicrobial activity .
Data Contradiction and Resolution
Q. Why do reported melting points for this compound vary across studies?
- Analysis : Discrepancies (e.g., 160–165°C) may stem from impurities or polymorphic forms. Recrystallization in polar solvents (e.g., ethanol/water mixtures) and differential scanning calorimetry (DSC) can identify stable polymorphs .
Q. How to interpret conflicting NMR data for triazine-linked benzoate derivatives?
- Resolution : Overlapping aromatic signals (e.g., δ ~7.1–7.3 ppm) in H NMR spectra may require 2D techniques (e.g., COSY, HSQC) or deuterated solvent screening (e.g., DMSO-d6 vs. CDCl3) .
Biological Activity Assessment
Q. What methodologies evaluate the potential medicinal applications of this compound?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
